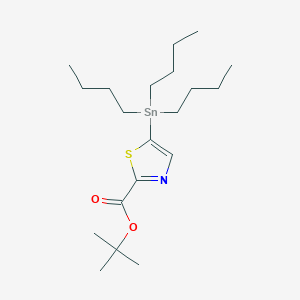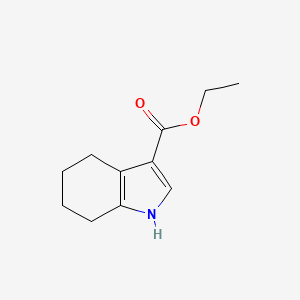
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid is a compound with a complex structure that includes multiple ether linkages and a terminal carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid typically involves the use of polyethylene glycol (PEG) derivatives. One common method includes the reaction of PEG with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ether linkages in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic uses, including drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of 14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid involves its interaction with specific molecular targets. The compound’s ether linkages and carboxylic acid group allow it to participate in various biochemical pathways. It may act as a ligand for certain receptors or enzymes, influencing their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
16,16-Dimethyl-14-oxo-3,6,9,12,15-pentaoxaheptadecanoic acid: A similar compound with additional methyl groups.
17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid: Features an azide group instead of an oxo group.
Uniqueness
14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid is unique due to its specific arrangement of ether linkages and the presence of an oxo group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H22O8 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-ethoxy-2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H22O8/c1-2-20-12(15)10-19-8-6-17-4-3-16-5-7-18-9-11(13)14/h2-10H2,1H3,(H,13,14) |
Clave InChI |
PGAPDXOICFWOEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13908399.png)


![2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13908407.png)
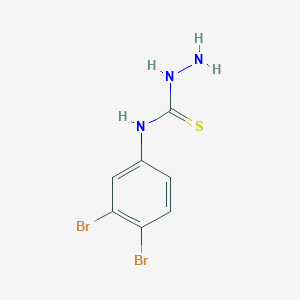
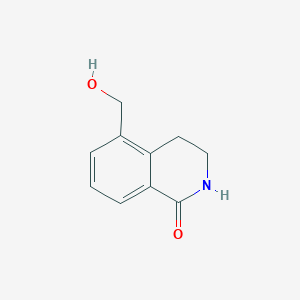

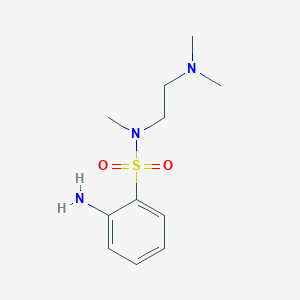
![2-[3-[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B13908436.png)
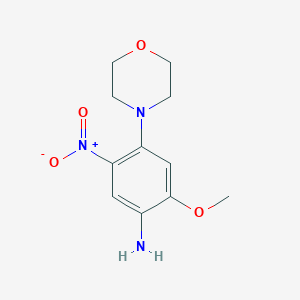
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)
![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
